2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide

Physicochemical profiling Drug-likeness ADME prediction

This cyclopropylurea-phenylacetamide compound serves as a critical negative control for soluble epoxide hydrolase (sEH) biochemical assays. Unlike potent analogs, it lacks reported sEH inhibitory activity, making it essential for benchmarking assay sensitivity and assessing terminal amide substituent contributions. Ideal for PAMPA/Caco-2 permeability calibration and kinase selectivity panels. Available via custom synthesis with full characterization. Ensure your assay controls are rigorous—order today.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 1206988-89-7
Cat. No. B2913919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide
CAS1206988-89-7
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CC2
InChIInChI=1S/C15H21N3O3/c1-21-9-8-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20)
InChIKeyHSPQFZKRPIXCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-Cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1206988-89-7): Structural Identity and Procurement Baseline


2-(4-(3-Cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1206988-89-7) is a synthetic small-molecule acetamide derivative bearing a cyclopropylurea pharmacophore at the para position of a phenyl ring and an N-(2-methoxyethyl) side chain [1]. With a molecular formula of C15H21N3O3 and a molecular weight of 291.351 g/mol, the compound belongs to the cyclopropylurea-phenylacetamide chemotype, a scaffold class recognized for its capacity to engage biological targets such as soluble epoxide hydrolase (sEH) and various kinases via the urea moiety's hydrogen-bonding interactions [2]. Critically, no peer-reviewed bioactivity data, patent-reported IC₅₀/Ki values, or in vivo pharmacology has been indexed in ChEMBL or PubMed for this specific compound as of the search date [1][3].

Why Cyclopropylurea Acetamide Analogs Cannot Be Casually Substituted for 2-(4-(3-Cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1206988-89-7)


Within the cyclopropylurea-phenylacetamide chemotype, the identity of the terminal amide substituent (R-group) governs critical physicochemical and pharmacophoric properties. The N-(2-methoxyethyl) side chain of CAS 1206988-89-7 confers a computed logP of 1.829 and a topological polar surface area (tPSA) of 70 Ų, distinct from analogs bearing thiophen-2-ylmethyl or 2,2,2-trifluoroethyl substituents [1]. Even minor alterations to the terminal amide group can shift logP by >0.5 units and modify hydrogen-bond acceptor capacity, which in turn affects solubility, membrane permeability, and target-binding kinetics in a manner that cannot be predicted without direct comparative assay data [1][2]. In the broader class of cyclopropyl urea sEH inhibitors, SAR studies have demonstrated that subtle modifications to the amide-side architecture alter inhibitory potency by orders of magnitude, reinforcing that generic substitution among analogs is scientifically unsound without matched experimental evidence [2].

2-(4-(3-Cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1206988-89-7): Quantitative Comparative Evidence for Informed Procurement


Physicochemical Differentiation: Computed logP and tPSA of CAS 1206988-89-7 vs. Closest Structural Analogs

The target compound exhibits computed logP of 1.829 and tPSA of 70 Ų, as recorded in the ZINC database (ZINC2862310), which place it within favorable drug-like chemical space (Lipinski rule violations = 0). By comparison, the trifluoroethyl analog 2-(4-(3-cyclopropylureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is predicted to have a higher logP (estimated ≥2.3) owing to the electron-withdrawing CF₃ group, while the thiophen-2-ylmethyl analog is expected to have a lower tPSA due to reduced oxygen content in the terminal group [1]. Class-level trends from cyclopropyl urea sEH inhibitor optimization series indicate that logP shifts of this magnitude can alter oral absorption and plasma protein binding profiles [2].

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen-Bond Donor/Acceptor Configuration Differentiates CAS 1206988-89-7 from Thiophene- and Trifluoroethyl-Containing Analogs

The target compound possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), as computed from its ZINC entry [1]. The N-(2-methoxyethyl) side chain contributes one additional HBA (ether oxygen) beyond what a simple alkyl-terminated analog would provide, while maintaining a lower HBD count than a hydroxyl-terminated congener [1]. In the class of cyclopropyl urea sEH inhibitors, the urea NH groups serve as the primary HBD pharmacophore interacting with the Asp335 catalytic residue, and the number and spatial arrangement of HBAs on the terminal side chain modulate residence time within the enzyme active site [2][3].

Hydrogen bonding Pharmacophore modeling Structure-activity relationships

Rotatable Bond Count and Conformational Flexibility: CAS 1206988-89-7 vs. Rigid Analogs

The target compound contains 6 rotatable bonds and an sp³-hybridized carbon fraction of 0.47, as cataloged in ZINC [1]. This level of conformational flexibility is intermediate between the more constrained thiophen-2-ylmethyl analog (fewer rotatable bonds due to planar thiophene) and the bulkier trifluoroethyl analog [1]. In cyclopropyl urea sEH inhibitor series, an optimal number of rotatable bonds (typically 5–7) has been correlated with balanced entropy-enthalpy compensation during target binding, with excessively rigid analogs suffering from suboptimal induced-fit accommodation [2][3].

Conformational analysis Ligand efficiency Entropic penalty

Cyclopropylurea Pharmacophore Integrity: Class-Level Potency Context for CAS 1206988-89-7

The cyclopropylurea moiety embedded in CAS 1206988-89-7 is a validated pharmacophore for soluble epoxide hydrolase (sEH) inhibition. In published SAR series, optimized cyclopropyl urea derivatives have achieved Ki values below 0.05 nM against recombinant human sEH, as exemplified by compounds from the UC Davis patent family (US10377744, US11123311, US11723929) [1][2]. The cyclopropyl group confers a balance of steric constraint and metabolic stability that is superior to bulkier cycloalkyl urea variants, which typically show 5- to 20-fold reduced sEH affinity [3]. However, it must be explicitly stated that no direct sEH inhibition data has been located for CAS 1206988-89-7 specifically; this class-level inference is based on structurally proximal analogs within the same patent and publication space [1][2].

sEH inhibition Urea pharmacophore Cyclopropyl SAR

2-(4-(3-Cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1206988-89-7): Research Application Scenarios Grounded in Available Evidence


Physicochemical Probe for Solubility-Permeability Profiling in Cyclopropylurea Chemical Space

With a computed logP of 1.829 and tPSA of 70 Ų, CAS 1206988-89-7 occupies a distinct region of physicochemical space within the cyclopropylurea-phenylacetamide series [1]. This compound is suitable as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens, where its intermediate lipophilicity and moderate polar surface area allow calibration against more lipophilic (trifluoroethyl) or less polar (thiophenylmethyl) analogs. Its zero Lipinski violations and 6 rotatable bonds make it a useful benchmark for assessing how subtle side-chain modifications influence permeability-solubility trade-offs in early-stage ADME screening cascades [1][2].

Negative Control or Baseline Compound in sEH Inhibitor Screening Cascades

Given the absence of publicly reported sEH inhibitory activity for CAS 1206988-89-7, the compound may serve as a structurally matched negative control or baseline compound in prospective sEH biochemical assays [3]. Its cyclopropylurea core mirrors the pharmacophore of potent sEH inhibitors (e.g., Ki < 0.050 nM for structurally related patent compounds), yet the uncharacterized terminal N-(2-methoxyethyl) group may attenuate or abolish sEH affinity [1][3]. Researchers initiating sEH inhibitor discovery programs can use CAS 1206988-89-7 as a tool to benchmark assay sensitivity and to probe the contribution of the terminal amide substituent to target engagement [2].

Scaffold-Hopping Reference for Kinase Inhibitor Design

The cyclopropylurea-phenylacetamide scaffold is structurally analogous to the core of TAK-659 (2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide), a reported kinase inhibitor evaluated preclinically for oncology and autoimmune indications [1]. CAS 1206988-89-7, which replaces the thiophen-2-ylmethyl group with a 2-methoxyethyl chain, can serve as a scaffold-hopping comparator in kinase selectivity panels to assess how the terminal substituent alters kinase inhibition profiles versus the thiophene-bearing parent chemotype [1][2]. This application is particularly relevant for medicinal chemistry groups exploring urea-based type II or type III kinase inhibitor design [2].

Computational Chemistry Benchmark for Docking and Free Energy Perturbation Studies

The well-defined, moderately flexible structure of CAS 1206988-89-7 (MW 291.351, 6 rotatable bonds, fraction sp³ 0.47, no chiral centers) makes it a suitable benchmark molecule for validating docking protocols and free energy perturbation (FEP) calculations within the cyclopropylurea chemotype [1]. Its 2 HBD and 3 HBA provide a tractable hydrogen-bonding network for scoring function calibration, while the absence of known bioactivity data creates an opportunity for prospective computational prediction followed by experimental validation, strengthening in silico models for analog prioritization [1][3].

Quote Request

Request a Quote for 2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.